molecular formula C11H14INO2S B14184676 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine CAS No. 919284-59-6

3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine

Cat. No.: B14184676
CAS No.: 919284-59-6
M. Wt: 351.21 g/mol
InChI Key: NHBLQUHJWALERS-UHFFFAOYSA-N
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Description

3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an iodine atom and a 4-methylbenzenesulfonyl group

Preparation Methods

The synthesis of 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-methylbenzenesulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Iodination: The 4-methylbenzenesulfonyl chloride is then iodinated using iodine and a suitable oxidizing agent.

    Pyrrolidine ring formation: The iodinated compound is reacted with pyrrolidine under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine include:

  • 3-Iodo-4-methylbenzenesulfonyl chloride
  • Pyrrolidine derivatives with different substituents
  • Other sulfonyl-substituted pyrrolidines

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

919284-59-6

Molecular Formula

C11H14INO2S

Molecular Weight

351.21 g/mol

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H14INO2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8H2,1H3

InChI Key

NHBLQUHJWALERS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)I

Origin of Product

United States

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